molecular formula C14H19NO2 B14718714 Benzyl cyclohexylcarbamate CAS No. 7107-58-6

Benzyl cyclohexylcarbamate

Cat. No.: B14718714
CAS No.: 7107-58-6
M. Wt: 233.31 g/mol
InChI Key: KUYRDAWXIBUVCA-UHFFFAOYSA-N
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Description

Benzyl cyclohexylcarbamate is a carbamate derivative characterized by a benzyl ester group linked to a cyclohexylcarbamate moiety. Carbamates, in general, are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and versatility as protective groups or bioactive agents .

Properties

CAS No.

7107-58-6

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

benzyl N-cyclohexylcarbamate

InChI

InChI=1S/C14H19NO2/c16-14(15-13-9-5-2-6-10-13)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,15,16)

InChI Key

KUYRDAWXIBUVCA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Mechanism of Action

Benzyl cyclohexylcarbamate exerts its effects primarily through the formation and cleavage of the carbamate bond. In biological systems, enzymes such as esterases can hydrolyze the carbamate bond, releasing the active amine and alcohol. This mechanism is utilized in prodrug design, where the compound serves as a carrier for the active drug, which is released upon enzymatic cleavage .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tert-butyl group in tert-butyl cyclohexylcarbamate enhances steric hindrance, improving stability against nucleophilic attack compared to benzyl analogs .
  • Polarity : Hydroxyl or hydroxymethyl substituents (e.g., in benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate) increase hydrophilicity, making these derivatives more suitable for aqueous-phase reactions .
  • Reactivity : Halogenated derivatives like benzyl (4-bromocyclohexyl)carbamate serve as intermediates in palladium-catalyzed cross-coupling reactions, a feature absent in the parent compound .

Physical and Spectroscopic Properties

  • Melting Points : tert-Butyl cyclohexylcarbamate has a melting point of 78–81°C , while benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate lacks reported melting point data .
  • NMR Data :
    • tert-Butyl cyclohexylcarbamate: $ ^1H $ NMR (CDCl₃) δ 4.40 (bs, 1H), 1.43 (s, 9H) .
    • Butyl cyclohexylcarbamate: $ ^{13}C $ NMR peaks at 156.0 ppm (carbamate carbonyl) and 64.4 ppm (oxygen-bearing carbon) .

Reactivity and Stability

  • Acid/Base Stability: tert-Butyl carbamates are labile under strong acidic conditions (e.g., TFA), whereas benzyl carbamates may require hydrogenolysis for deprotection .
  • Functional Group Compatibility : Hydroxymethyl-substituted derivatives (e.g., benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate) can undergo oxidation to carboxylic acids or further esterification .

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